molecular formula C7H8N4O B11918509 2-(3H-Purin-3-yl)ethan-1-ol CAS No. 5614-65-3

2-(3H-Purin-3-yl)ethan-1-ol

Cat. No.: B11918509
CAS No.: 5614-65-3
M. Wt: 164.16 g/mol
InChI Key: AQSMSKLUQSQXBB-UHFFFAOYSA-N
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Description

2-(3H-Purin-3-yl)ethanol is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3H-Purin-3-yl)ethanol typically involves the reaction of purine derivatives with ethanol under specific conditions. One common method is the condensation reaction between a purine base and an ethanol derivative in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of 2-(3H-Purin-3-yl)ethanol can be achieved through continuous flow biocatalysis. This method utilizes enzymes such as lipase from Thermomyces lanuginosus to catalyze the reaction between purine nucleosides and ethanol. The process is optimized for high yield and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(3H-Purin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different purine derivatives.

    Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of purine aldehydes and carboxylic acids.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine ethanol derivatives.

Scientific Research Applications

2-(3H-Purin-3-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3H-Purin-3-yl)ethanol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit enzymes involved in DNA synthesis, leading to the suppression of cancer cell proliferation. Additionally, it can interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Uniqueness: 2-(3H-Purin-3-yl)ethanol is unique due to its specific ethanol group attached to the purine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

5614-65-3

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2-purin-3-ylethanol

InChI

InChI=1S/C7H8N4O/c12-2-1-11-5-8-3-6-7(11)10-4-9-6/h3-5,12H,1-2H2

InChI Key

AQSMSKLUQSQXBB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N2)N(C=N1)CCO

Origin of Product

United States

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